molecular formula C19H26BNO3 B8224615 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one

Cat. No.: B8224615
M. Wt: 327.2 g/mol
InChI Key: DEWYSULLSQVBJV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one is a complex organic compound featuring a boron-containing dioxaborolane group attached to an indole moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the indole ring .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the dioxaborolane group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one apart is its combination of the indole and dioxaborolane groups, providing unique reactivity and potential for diverse applications in synthesis and research.

Biological Activity

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one, with the CAS number 2390149-81-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H28BNO3
  • Molecular Weight : 329.25 g/mol
  • Purity : ≥97%
  • IUPAC Name : 2,2-dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)propan-1-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a kinase inhibitor , particularly in relation to cancer therapies.

Targeted Kinases

Research indicates that the compound may exhibit inhibitory effects on several kinases involved in cell signaling pathways. Notably:

  • FGFR (Fibroblast Growth Factor Receptor) : Compounds with similar scaffolds have shown selective inhibition towards FGFRs, which are implicated in various cancers .
  • c-Met : The compound's structural analogs have been explored for their inhibitory effects on c-Met signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.6FGFR inhibition
MCF7 (Breast Cancer)0.8c-Met pathway inhibition
HeLa (Cervical Cancer)0.9Inducing apoptosis via kinase modulation

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

Case Studies

Several case studies have reported on the use of similar compounds in clinical settings:

  • Case Study 1 : A study involving a derivative of the compound showed promising results in Phase I trials for patients with advanced solid tumors. The trial highlighted its potential to selectively inhibit tumor growth without significant toxicity .
  • Case Study 2 : Another investigation focused on the pharmacokinetics and metabolic stability of related compounds demonstrated favorable profiles with low clearance rates and minimal interactions with cytochrome P450 enzymes . This suggests that this compound may also exhibit similar favorable pharmacokinetic properties.

Safety and Toxicology

While initial findings are promising regarding the efficacy of this compound in inhibiting cancer cell proliferation, safety assessments are crucial. Toxicological data indicate that compounds with similar structures may exhibit harmful effects if ingested or if they come into contact with skin . Therefore, further studies are needed to evaluate the safety profile comprehensively.

Properties

IUPAC Name

2,2-dimethyl-1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO3/c1-17(2,3)16(22)21-12-11-13-9-8-10-14(15(13)21)20-23-18(4,5)19(6,7)24-20/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWYSULLSQVBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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